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Glycerol-d1

Cat. No.: B12394345
M. Wt: 93.10 g/mol
InChI Key: PEDCQBHIVMGVHV-RAMDWTOOSA-N
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Description

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Research

Deuterium labeling is a technique of significant importance in both chemical and biological research. clearsynth.com By replacing hydrogen atoms with deuterium, scientists can create isotopically labeled compounds that are chemically similar to their non-labeled counterparts but possess a greater mass. clearsynth.com This subtle change allows researchers to track the fate of molecules in various processes. clearsynth.com

The applications of deuterium labeling are extensive and include:

Elucidating Reaction Mechanisms: By selectively labeling specific hydrogen atoms, chemists can follow the intricate steps of a chemical reaction, providing valuable details about its pathway. thalesnano.com

Investigating Metabolic Pathways: In biological systems, deuterium-labeled compounds serve as tracers to map how substances are absorbed, distributed, metabolized, and excreted. clearsynth.comthalesnano.com This is crucial for understanding both normal physiological processes and the progression of diseases. simsonpharma.com

Enhancing Drug Discovery and Development: Deuterium labeling can improve the pharmacokinetic properties of drugs, potentially leading to increased metabolic stability and efficacy. clearsynth.comsymeres.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. nih.gov

Improving Analytical Techniques: Deuterated compounds are instrumental in analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). clearsynth.comthalesnano.com In NMR, deuterated solvents help to reduce interference from naturally abundant hydrogen, leading to clearer spectra. clearsynth.com In MS, they are used as internal standards to enhance the accuracy of measurements. thalesnano.com

Overview of Glycerol-d1 as a Strategic Research Tool

This compound, a deuterated form of glycerol (B35011), is a key player in the world of isotopically labeled compounds. medchemexpress.com Glycerol itself is a simple polyol compound that is a fundamental component of lipids and an important intermediate in energy metabolism. testbook.comnih.gov Its central role in various metabolic pathways makes its deuterated counterpart, this compound, an invaluable tool for researchers.

The primary application of this compound is as a tracer in metabolic studies. smolecule.com By introducing this compound into a biological system, scientists can follow its journey through various metabolic routes, such as glycolysis and the citric acid cycle. frontiersin.org This allows for a detailed investigation of processes like gluconeogenesis (the synthesis of glucose) and lipolysis (the breakdown of fats). nih.gov

Furthermore, this compound is utilized in advanced analytical techniques. In mass spectrometry, for instance, it can be used to quantify glycerol levels in biological samples with high precision. researchgate.netdshs-koeln.de Its use in NMR spectroscopy also aids in the structural analysis of molecules and the study of their interactions. researchgate.netmdpi.com

Historical Context of Deuterated Compounds in Scientific Inquiry

The journey of deuterated compounds in scientific research began with the discovery of deuterium in 1931 by Harold C. Urey. researchgate.net This discovery opened up new avenues for scientific investigation. The initial applications of deuterium-labeled compounds were primarily in the study of reaction mechanisms and the kinetic isotope effect, where the difference in reaction rates between a C-H and a C-D bond is exploited to gain mechanistic insights. researchgate.net

The use of deuterated compounds in the pharmaceutical industry started to gain traction in the early 1960s. nih.gov However, it is in the last couple of decades that the strategic application of deuteration to improve the pharmacokinetic profiles of drugs, a strategy known as the "deuterium switch," has seen a significant rise in interest. nih.govnih.gov This has led to the development and approval of deuterated drugs that offer therapeutic advantages over their non-deuterated counterparts. nih.gov

The development of analytical techniques like neutron scattering, NMR spectroscopy, and mass spectrometry has been closely intertwined with the advancements in deuteration science over the past 60 years. ornl.govacs.org The unique properties of deuterium have made it an indispensable tool in these methods, enabling researchers to probe molecular structures and dynamics in ways that would otherwise be impossible. ornl.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8O3 B12394345 Glycerol-d1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8O3

Molecular Weight

93.10 g/mol

IUPAC Name

2-deuteriooxypropane-1,3-diol

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i6D

InChI Key

PEDCQBHIVMGVHV-RAMDWTOOSA-N

Isomeric SMILES

[2H]OC(CO)CO

Canonical SMILES

C(C(CO)O)O

Origin of Product

United States

Synthetic Methodologies for Glycerol D1 and Its Isotopomers

Preparation of Specifically Deuterated Glycerol (B35011) Isotopomers

The ability to introduce deuterium (B1214612) at specific positions in the glycerol backbone is a key aspect of synthetic strategies. This regiospecific labeling is essential for experiments where the fate of a particular part of the molecule is under investigation.

The synthesis of asymmetrically deuterated glycerol, where deuterium is introduced at a specific stereocenter, presents a significant synthetic challenge. One notable approach involves the use of boronic esters as chiral templates. For instance, (S)-pinanediol [(benzyloxy)methyl]boronate has been utilized as a starting material. acs.org This method allows for the stereospecific introduction of deuterium, leading to the formation of asymmetrically labeled glycerol. acs.orgacs.org The diastereomeric excess of the resulting products can be greater than 98%, indicating a high degree of stereochemical control. acs.org

Another strategy for achieving asymmetric deuteration is through the reduction of a suitable precursor. For example, the asymmetric reduction of dibenzyl glyceraldehyde can yield asymmetrically deuterated glycerol. acs.org The choice of reducing agent is crucial in this step to ensure high enantioselectivity.

Regiospecific deuterium incorporation allows for the labeling of specific carbon atoms within the glycerol molecule. This is often achieved through multi-step chemical syntheses involving protecting groups and stereospecific reactions. For example, glycerol that is selectively deuterated at various positions has been synthesized for use in studying the phospholipid head-group region of Escherichia coli membranes by deuterium magnetic resonance. nih.gov

Enzymatic and chemoenzymatic methods also offer powerful tools for regiospecific deuteration. nih.govacs.org These approaches leverage the high specificity of enzymes to catalyze reactions at particular positions on the glycerol backbone. For instance, enzyme-catalyzed regioselective hydrolysis and esterification have been used to substitute a specific acyl chain with a perdeuterated analogue in the synthesis of chain-deuterated phospholipids (B1166683). nih.govacs.org This method provides high chemical and regiopurity. nih.govacs.org

Microbial systems can also be employed for regiospecific deuteration. By growing microorganisms such as Pichia pastoris in media containing deuterated carbon sources like methanol-d4, it is possible to produce backbone-deuterated compounds with high levels of deuterium incorporation (>95%-d). rsc.org This approach is particularly promising for cost-effective production. rsc.org

Starting MaterialReagent/MethodProductReference
(S)-Pinanediol [(benzyloxy)methyl]boronateImproved procedure(S)-Pinanediol (1R)-[1,2-dihydroxyethyl]boronate acs.org
Dibenzyl glyceraldehydeAsymmetric reductionAsymmetrically deuterated glycerol acs.org
GlycerolSelective deuterationSpecifically deuterated glycerol nih.gov
GPCEnzyme-catalyzed hydrolysis and esterificationChain-deuterated POPC nih.govacs.org
Protiated glycerol, Methanol-d4Pichia pastoris cultureBackbone-deuterated solketal rsc.org

Quality Control and Isotopic Purity Assessment for Research Applications

Ensuring the chemical and isotopic purity of deuterated glycerol is paramount for its use in research. A variety of analytical techniques are employed to verify the quality of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. Both proton (¹H) and deuterium (²H) NMR are used to confirm the position and extent of deuteration. acs.orgnih.govacs.org For instance, the disappearance of a signal in the ¹H NMR spectrum and the appearance of a corresponding signal in the ²H NMR spectrum can confirm the incorporation of deuterium at a specific site. acs.org Carbon-13 (¹³C) NMR can also be used, as the presence of a C-D bond can lead to characteristic splitting patterns. acs.org

Mass spectrometry (MS) is another critical technique for assessing isotopic purity. nih.govacs.org By comparing the mass spectra of the deuterated compound with its non-deuterated counterpart, the level of deuterium incorporation can be calculated. nih.govacs.org This often involves considering the natural abundance of ¹³C isotopes to accurately determine the deuterium content. nih.govacs.org Gas chromatography-mass spectrometry (GC-MS) can also be utilized for this purpose. chromservis.eu

Other analytical methods include:

Gas Chromatography with Flame Ionization Detection (GC-FID): Used to determine the relative amounts of different lipid chains in a mixture, which is applicable to deuterated molecules as deuterium labeling does not alter the flame ionization detection response. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): Employed to assess chemical purity. chromservis.eu

Karl Fischer Titration: Used to measure the total water content. chromservis.eu

Polarimetry: To determine the chirality of the synthesized compounds. chromservis.eu

A Certificate of Analysis (COA) is typically provided with commercially available deuterated compounds, which details the chemical and isotopic purity as determined by these methods. chromservis.eu

Advancements in Economical Deuterated Glycerol Production for Large-Scale Research

The high cost of deuterated starting materials can be a significant barrier to large-scale research projects. Consequently, there is a growing interest in developing more economical methods for producing deuterated glycerol.

One promising approach is the use of microorganisms that can be cultured on inexpensive deuterated carbon sources. For example, the methylotrophic yeast Pichia pastoris can be grown in media containing methanol-d4, a relatively cheap deuterated source, to produce highly deuterated building blocks. rsc.org This microbial fermentation method has the potential to significantly reduce the cost of producing deuterated compounds. rsc.org

Another strategy involves the use of algae. Algae can be grown photosynthetically using D₂O, CO₂, and light, making them ideal for the cost-effective production of deuterated biomass. europa.eu Methods have been developed for the production of deuterated glycerol by algae under specific stress conditions, such as high salinity. europa.eu

The development of recombinant Escherichia coli strains has also shown promise for the economical production of deuterated compounds. nih.gov By using deuterated glycerol and D₂O in the culture media, it is possible to produce deuterated biomolecules like anthocyanins. nih.gov This approach takes advantage of the bacterium's natural metabolic pathways to incorporate deuterium from the growth medium into the final product. nih.gov

These advancements in biological production methods are crucial for making large-scale studies that rely on deuterated compounds, such as neutron scattering and NMR-based metabolomics, more accessible to the scientific community. europa.euresearchgate.net

Advanced Analytical Techniques and Spectroscopic Applications of Glycerol D1

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution of a proton with a deuteron (B1233211) in Glycerol-d1 significantly alters its NMR properties, making it a powerful probe for structural and dynamic studies.

This compound in Structural Elucidation by Proton and Carbon-13 NMR

In ¹H NMR spectroscopy, the presence of a deuteron in this compound leads to a simplified spectrum compared to its non-deuterated counterpart. The signal corresponding to the deuterated position is absent, which can aid in the assignment of the remaining proton signals. The typical ¹H NMR spectrum of glycerol (B35011) in D₂O shows complex signals due to rotational isomerism. researchgate.netmdpi.com For instance, the proton signals of glycerol C-H protons are typically observed in the upfield region of 3.40-3.80 ppm. mdpi.com The deuteration at a specific position helps in resolving ambiguities in signal assignments.

In ¹³C NMR spectroscopy, the carbon atom attached to the deuteron (C-D bond) exhibits a characteristic triplet in a proton-coupled spectrum due to spin-spin coupling with the deuteron (spin I=1). In a proton-decoupled ¹³C NMR spectrum, this carbon signal is generally weaker and may be broadened compared to carbons attached to protons. This is due to the longer relaxation time of the deuterated carbon and the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached proton. The greater chemical shift dispersion in ¹³C NMR compared to ¹H NMR helps in resolving overlapping signals, making it a powerful tool for analyzing mixtures. nih.govacs.org

Interactive Table: Typical NMR Data for Glycerol

NucleusSolventChemical Shift (ppm)MultiplicityCoupling Constant (Hz)Reference
¹HD₂O3.54ddJ = 11.7, 4.4 nih.gov
¹HD₂O3.63ddJ = 11.7, 6.5 nih.gov
¹HD₂O3.77m nih.gov
¹³CD₂O62.5- nih.gov
¹³CD₂O73.1- nih.gov

Note: Chemical shifts and coupling constants can vary depending on the solvent, temperature, and pH.

Deuterium (B1214612) NMR (²H NMR) for Dynamics and Structural Analysis

Deuterium (²H) NMR spectroscopy of this compound provides direct insights into the molecular dynamics and local ordering of the molecule. aip.orgnih.gov The quadrupole moment of the deuterium nucleus is sensitive to the local electric field gradient, which is modulated by molecular motion. By analyzing the ²H NMR lineshape and relaxation times, information about the rate and geometry of molecular reorientation can be obtained. aip.orgnih.gov

Studies have utilized ²H NMR to investigate the rotational motion of glycerol in various environments, such as in protein matrices. aip.orgnih.gov These studies have shown that the dynamics of glycerol can be significantly altered by its surroundings, with changes in correlation times and the nature of the motional processes (e.g., from isotropic to anisotropic rotation). aip.orgnih.gov For example, in the presence of proteins like elastin, the reorientation of glycerol slows down, and the motion becomes more anisotropic. aip.orgnih.gov ²H NMR has also been instrumental in studying the glycerol backbone of phospholipids (B1166683) in biological membranes, providing information on the conformation and dynamics of the lipid headgroups. nih.govcapes.gov.br

Methyl-Specific Isotopic Labeling in Macromolecular NMR Studies Utilizing Deuterated Precursors

In the NMR study of large biomolecules like proteins, extensive deuteration is often necessary to simplify complex spectra and reduce relaxation-induced line broadening. chemie-brunschwig.chutoronto.ca However, complete deuteration removes most of the protons, which are crucial for obtaining structural information through the Nuclear Overhauser Effect (NOE). A powerful strategy to overcome this is methyl-specific isotopic labeling, where specific methyl groups are protonated in an otherwise deuterated protein. nih.govckisotopes.com

Glycerol, as a carbon source for protein expression in bacterial or yeast systems, plays a key role in these labeling schemes. meihonglab.comsigmaaldrich.com By using specifically ¹³C-labeled and deuterated glycerol precursors, it is possible to introduce ¹³C labels at specific positions in the amino acid side chains. For instance, [2-¹³C]glycerol primarily labels the Cα carbons, while [1,3-¹³C]glycerol labels other sites. sigmaaldrich.com When combined with protonated precursors for specific amino acids like isoleucine, leucine, and valine (ILV), this approach allows for the selective observation of methyl group signals in large proteins, enabling the study of their structure, dynamics, and interactions. nih.govckisotopes.com This technique has been instrumental in extending the size limits of proteins that can be studied by solution NMR. ckisotopes.com

Quantitative NMR (qNMR) Methodologies with Deuterated Internal Standards

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance. emerypharma.comresolvemass.ca The principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal. emerypharma.com To achieve accurate and precise quantification, an internal standard with a known concentration and purity is typically used. sigmaaldrich.comresearchgate.net

Deuterated compounds, including this compound, can serve as excellent internal standards in ¹H qNMR. The advantage of using a deuterated standard is that it provides a simple, well-resolved signal that is unlikely to overlap with the signals of the analyte. While this compound itself would not be an ideal internal standard for ¹H qNMR due to the lack of protons, other deuterated compounds are routinely used. The methodology involves accurately weighing the analyte and the deuterated internal standard, dissolving them in a suitable NMR solvent, and acquiring a ¹H NMR spectrum with appropriate parameters to ensure full relaxation of all signals. sigmaaldrich.com The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal. nih.gov

Nuclear Magnetic Relaxation Mapping in Deuterated Glycerol Systems for Biophysical Insights

Nuclear magnetic relaxation measurements provide valuable information about molecular dynamics over a wide range of timescales. researchgate.netacs.org The spin-lattice (T₁) and spin-spin (T₂) relaxation times are sensitive to the rotational and translational motions of molecules. In systems containing deuterated glycerol, relaxation studies can offer unique biophysical insights. acs.org

For example, NMR relaxation mapping has been used to study the effects of strong electric fields on glycerol. nih.gov These studies have shown that while the T₁ relaxation time is largely unaffected, the T₂ relaxation time shows a different response to temperature when the glycerol is electrically stressed, suggesting changes in the mobility of the proton population. nih.gov Furthermore, in studies of proteins in glycerol-water mixtures, deuterated glycerol (glycerol-d8) is often used to create a viscous environment that mimics the crowded interior of a cell. acs.org By measuring the relaxation rates of the protein in these solutions, researchers can derive information about the protein's rotational correlation time and, by extension, its size and shape in a more physiologically relevant context. acs.org

Mass Spectrometry (MS) Applications

This compound and other deuterated glycerols are valuable in mass spectrometry (MS), primarily as internal standards for quantitative analysis. The use of a stable isotope-labeled internal standard is considered the gold standard for quantification by MS because it can compensate for variations in sample preparation, ionization efficiency, and instrument response. frontiersin.orgresearchgate.net

In this approach, a known amount of the deuterated standard (e.g., glycerol-d5) is added to the sample containing the non-deuterated analyte (glycerol). researchgate.net The analyte and the standard co-elute during chromatographic separation and are detected simultaneously by the mass spectrometer. Because they are chemically identical, they behave similarly throughout the analytical process. However, they are distinguishable by their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, a precise and accurate quantification of the analyte can be achieved. frontiersin.orgresearchgate.net This method has been applied to quantify glycerol and related glycols in various matrices, including e-cigarette liquids and aerosols. frontiersin.org

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Metabolomics

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical method for achieving high accuracy and precision in quantitative metabolomics. nih.gov The technique's foundation lies in the use of a stable, isotopically labeled internal standard (ISTD), which is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. acs.org this compound, as a deuterated variant of glycerol, is an ideal ISTD for the quantification of endogenous glycerol and its metabolites. The gold standard for quantification in mass spectrometry-based analysis is the isotope dilution method, often involving matrix-matched calibration. nih.gov

The core principle of IDMS involves adding a known quantity of the isotopically labeled standard (e.g., this compound) to a sample before any extraction or processing steps. nih.govacs.org This "spiked" sample is then analyzed by a mass spectrometer. Because the labeled standard and the natural analyte behave identically during sample preparation and ionization, any sample loss or variation affects both compounds equally. nih.gov The instrument measures the ratio of the signal intensity of the natural analyte to that of the labeled standard. By comparing this ratio to a calibration curve prepared with known concentrations, the exact amount of the endogenous analyte in the original sample can be determined with high accuracy, minimizing biases from matrix effects or extraction inefficiencies. nih.gov

In the context of metabolomics, which studies small molecules typically under 1500 Da, IDMS provides a robust framework for absolute quantification. ccamp.res.in While fully labeled standards are common, partially labeled standards like this compound are also effective. nih.gov This approach has been successfully applied to determine total glycerides and triglycerides in human serum, where samples are supplemented with a labeled standard, processed, and analyzed to determine abundance ratios of selected ions. nih.gov The use of stable isotope dilution is a widely adopted practice for absolute quantification in metabolomics, as the multi-step analytical process requires normalization to ensure data quality. acs.org

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry (IDMS)

Feature Description Relevance to this compound
Principle Addition of a known amount of an isotopically labeled standard to a sample for quantification based on signal ratios. nih.govnih.gov This compound serves as the internal standard for quantifying natural glycerol.
Advantage High accuracy and precision; corrects for sample loss and matrix effects. nih.gov Enables reliable measurement of glycerol in complex biological matrices like plasma or serum. nih.gov
Application Absolute quantification of metabolites in biological systems. acs.orgccamp.res.in Used to determine concentrations of total glycerides, triglycerides, and free glycerol. nih.gov

| Metrological Order | Considered a method of the highest metrological order in mass spectrometry. nih.gov | Provides definitive, reference-level measurements for clinical and research applications. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like glycerol, chemical derivatization is required to increase their volatility and thermal stability, making them suitable for GC analysis. dshs-koeln.de The combination of GC's separation capabilities with MS's detection power allows for the effective analysis of labeled metabolites, providing insights into metabolic fluxes. nih.gov

In a typical workflow for glycerol analysis, samples are first prepared, which can involve the addition of an isotopically labeled internal standard like this compound or ¹³C₃-glycerol. dshs-koeln.de The sample is then evaporated to dryness and derivatized. A common derivatization agent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the hydroxyl groups of glycerol into trimethylsilyl (B98337) (TMS) ethers. dshs-koeln.deresearchgate.net These TMS derivatives are significantly more volatile and produce characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and quantification.

GC-MS is instrumental in metabolic flux analysis, where organisms are cultured with a labeled substrate (e.g., ¹³C-glucose). nih.govnih.gov The isotopic enrichment in downstream metabolites, such as proteinogenic amino acids and intermediates of central carbon metabolism, is then measured. nih.gov By analyzing the mass isotopologue distributions (e.g., m+0, m+1, m+2), researchers can trace the path of the labeled atoms and quantify the rates (fluxes) of different metabolic pathways. nih.gov The combination of data from GC-MS with other techniques like LC-MS and NMR can provide a comprehensive and accurate picture of the metabolic network. nih.gov For example, GC-MS has been used to analyze TMS derivatives of various metabolites to understand cellular metabolism under different conditions. researchgate.net

Table 2: GC-MS Analysis of Glycerol

Step Procedure Purpose
Sample Preparation Addition of internal standard (e.g., this compound). dshs-koeln.de Enables accurate quantification.
Derivatization Reaction with agents like MSTFA to form TMS-ethers. dshs-koeln.de Increases volatility and thermal stability for GC analysis.
GC Separation The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. Separates glycerol derivatives from other components in the mixture. dshs-koeln.de

| MS Detection | Separated compounds are ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio. | Provides structural information and allows for quantification of the analyte and its labeled isotopologues. nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipid Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for lipidomics, offering the sensitivity and specificity needed to analyze the vast complexity of lipids in biological systems. nih.gov this compound and its derivatives are crucial as internal standards for the quantification of glycerolipids, which include a wide array of molecules sharing a glycerol backbone. nih.gov The analysis of these lipids is challenging due to the large number of closely related molecular species, including isomers and isobars. nih.govaocs.org

LC-MS methods, particularly those using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC), are employed to separate different lipid classes and individual molecular species before they enter the mass spectrometer. mdpi.com For instance, a deuterated analog of 2-arachidonoylglycerol (B1664049) (2-AG), synthesized from a deuterated glycerol precursor, was successfully used as an internal standard to quantify endogenous 2-AG in biological samples via LC-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). jove.com This demonstrates the direct application of deuterated glycerol in creating standards for complex lipid analysis.

Modern LC-MS platforms, often coupled with high-resolution mass spectrometers like Orbitrap or time-of-flight (TOF) systems, can identify and quantify hundreds or even thousands of lipid species in a single run. nih.govthermofisher.com In these analyses, lipids are typically ionized using ESI, forming protonated molecules [M+H]⁺ or adducts with ions like ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺ in positive ion mode. aocs.orgmdpi.com Tandem mass spectrometry (MS/MS) is then used to fragment these precursor ions, yielding product ions that provide detailed structural information, such as the composition of fatty acyl chains attached to the glycerol backbone. nih.govmdpi.com The use of a deuterated standard like this compound improves the reliability of quantification, overcoming challenges such as matrix effects and variations in ionization efficiency that are prevalent in complex lipid extracts. nih.gov

Table 3: LC-MS Parameters for Lipid Analysis

Parameter Details Significance
Chromatography Reversed-phase (C18, C30) or HILIC columns. mdpi.comthermofisher.com Separates lipid classes and isomers based on polarity and acyl chain length/unsaturation. mdpi.com
Mobile Phases Typically acetonitrile, water, and isopropanol (B130326) with additives like ammonium acetate. nih.govjove.com Facilitates separation and promotes efficient ionization.
Ionization Mode Electrospray Ionization (ESI) in both positive and negative modes. mdpi.comjove.com Allows for the detection of a wide range of lipid classes.
Mass Spectrometry High-resolution instruments (e.g., Orbitrap, Q-TOF) for MS and MS/MS scans. nih.govthermofisher.com Enables accurate mass measurements for identification and structural elucidation through fragmentation analysis. thermofisher.com

| Internal Standard | Deuterated lipid standards (e.g., derived from this compound). jove.com | Crucial for accurate and precise quantification in complex biological matrices. |

Other Spectroscopic and Hybrid Techniques for Deuterated Glycerol Characterization

Beyond mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of deuterated glycerol. NMR provides detailed information about molecular structure, conformation, and dynamics in solution. mdpi.comaip.org ¹H-NMR, in particular, has been used to analyze the rotational isomerism of the glycerol backbone in aqueous (D₂O) solutions. mdpi.com These studies reveal that glycerol exists as a mixture of staggered conformers, and the presence of deuterium can be used to simplify complex spectra and assign specific proton signals. researchgate.net

Deuteron (²H) NMR is another powerful method applied specifically to deuterated molecules. aip.org By studying the spin-lattice and spin-spin relaxation times of deuterated glycerol (e.g., glycerol-d₅), researchers can selectively probe the reorientational dynamics of the molecule. aip.org This provides insights into molecular motion and intermolecular interactions, such as hydrogen bonding, in different environments like deep eutectic solvents. aip.org The quadrupolar coupling constant of the C-D bond, which can be measured by deuteron NMR, is a sensitive probe of the local molecular environment. aip.org

Hybrid techniques that combine multiple analytical methods also play a role. For instance, comprehensive metabolic flux analysis often relies on a combination of GC-MS, LC-MS, and NMR. nih.gov Each technique provides complementary information on isotopic labeling patterns. While MS techniques measure mass isotopologue distributions, NMR can distinguish between positional isomers, providing a more complete picture of metabolic pathways. nih.gov This integrated approach, leveraging the strengths of each technique, generates the most accurate and detailed understanding of metabolism, where deuterated standards like this compound can serve as valuable tools for both quantification and pathway tracing.

Applications of Glycerol D1 in Metabolic and Biochemical Pathway Research

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions. researchgate.net It relies on feeding cells an isotopically labeled substrate, like deuterated glycerol (B35011), and then measuring the isotopic labeling patterns in downstream metabolites. researchgate.netmdpi.com By combining these measurements with a stoichiometric model of cellular metabolism, MFA can generate a detailed map of cellular activity. nih.gov While often referred to as ¹³C-MFA, the framework is not limited to ¹³C and has been successfully applied using ²H, ¹⁵N, and other tracers. mdpi.com

In microbial systems, deuterated tracers are used to unravel complex metabolic networks. Stable isotope tracing can identify functional pathways and help discover new enzymes by tracking the transition of atoms between metabolites. researchgate.net The use of deuterated water (²H₂O) has been explored as a cost-effective, substrate-agnostic tracer to investigate reaction reversibility in bacteria such as Escherichia coli and Clostridium thermocellum. energy.gov

Glycerol is a significant carbon source for many microbes, including yeast and gut bacteria. nih.govoup.com MFA studies using labeled glycerol help to understand and engineer microbial metabolism for the production of useful chemicals. nih.gov For instance, in Saccharomyces cerevisiae strains engineered to better assimilate glycerol, ¹³C-MFA has been used to quantify the metabolic flux distribution through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the TCA cycle. nih.gov While these studies often use ¹³C-glycerol, the principles are directly transferable to deuterated glycerol tracers. Software platforms for MFA, such as WUFlux, are designed to handle various carbon substrates, including glycerol, and can accommodate multiple types of tracers in labeling experiments. github.io In pathogenic bacteria like Salmonella, which proliferate inside host cells, isotope tracing has shown that glycerol can be a key carbon source, with the main carbon flow directed upwards towards the Entner–Doudoroff pathway and lower glycolysis. plos.org

The application of deuterated glycerol extends beyond microbial systems to the study of metabolism in whole animals and humans. nih.gov A critical aspect of using any tracer is ensuring it accurately reflects the metabolism of the natural, unlabeled molecule (the tracee) without significant isotope effects. nih.gov Studies have been conducted to validate the use of deuterated glycerol for kinetic studies in humans. nih.gov

In one such study, [²H₅]glycerol and [2-¹³C]glycerol were infused simultaneously in healthy adult subjects to compare the calculated glycerol flux. The results showed no significant difference in the measured flux between the two tracers, both under basal conditions and during epinephrine-stimulated lipolysis. nih.gov This confirmed that [²H₅]glycerol is a valid tracer for measuring glycerol metabolism in humans. nih.gov

Comparison of Glycerol Flux Measured by Deuterated and ¹³C-Labeled Tracers
ConditionTracerGlycerol Flux (μmol/kg per minute)
Basal[2-¹³C]glycerol2.2 ± 0.3
[²H₅]glycerol2.2 ± 0.3
Epinephrine Infusion[2-¹³C]glycerol6.7 ± 0.4
[²H₅]glycerol6.7 ± 0.3
nih.gov

Conducting a successful MFA experiment using deuterated tracers requires careful planning and data modeling. Key assumptions, such as the system being in a metabolic and isotopic steady state, must be validated. nih.govsci-hub.se The isotopic steady state is confirmed by measuring labeling at multiple time points to ensure it has become constant. d-nb.info

The choice of tracer is one of the most critical experimental design considerations, as it determines the precision and accuracy of the resulting flux estimates. nih.gov Often, combining data from parallel experiments with different tracers, such as a ¹³C-labeled and a ²H-labeled substrate, can provide better resolution for different parts of the metabolic network. nih.govsci-hub.se For example, ¹³C-glucose tracers are effective for upper metabolism (glycolysis, PPP), while other tracers may be needed for the TCA cycle. nih.gov

The data from tracer experiments, which include external uptake/excretion rates and mass spectrometry measurements of metabolite labeling, are integrated into a computational model. nih.gov Software such as INCA (Isotopomer Network Compartmental Analysis) is used to perform a least-squares regression to find the best-fit flux solution that explains the measured labeling patterns. nih.gov The output includes the estimated fluxes for all reactions in the network, along with confidence intervals and a statistical analysis of the goodness of fit. nih.gov When using combined ¹³C and ²H tracers, the model must account for the distinct labeling patterns generated by each, as mass isotopomer distributions become a composite of both ¹³C and ²H enrichment. nih.gov

Tracing Lipid and Glycerolipid Biosynthesis Pathways

Glycerol is the structural backbone of glycerolipids, a major class of lipids that includes triglycerides and phospholipids (B1166683). mdpi.comcreative-proteomics.comstudymind.co.uk The synthesis of these molecules begins with glycerol-3-phosphate (G3P), which can be derived either from glycolysis or the direct phosphorylation of free glycerol. creative-proteomics.commhmedical.com Glycerol-d1 and other labeled forms of glycerol are invaluable for tracing the incorporation of the glycerol backbone into these essential lipid classes. nih.govbioscientifica.com

Deuterated glycerol tracers can be used to measure the rate of whole-body glycerol production, which is an indicator of lipolysis (the breakdown of triglycerides). bioscientifica.com For instance, tracers like [²H₅]glycerol are administered, and their dilution in the plasma pool is measured to calculate the rate of appearance of glycerol. bioscientifica.com This kinetic data provides insight into the dynamic balance between triglyceride breakdown and synthesis.

The incorporation of the glycerol backbone into newly synthesized triglycerides and phospholipids can be tracked directly. nih.govnih.gov In the liver, glycerol is readily used for triglyceride synthesis. nih.gov When a labeled glycerol tracer is administered, it is first converted to glycerol-3-phosphate (G3P). nih.gov This labeled G3P is then acylated with fatty acids to form phosphatidic acid, a key intermediate that is subsequently converted to diacylglycerol and finally to triglyceride. mhmedical.comnih.gov

By analyzing the isotopic labeling of the glycerol backbone in triglycerides extracted from tissues or blood, researchers can distinguish between different metabolic routes. nih.gov For example, using [U-¹³C₃]-glycerol, direct incorporation into triglycerides results in a triple-labeled glycerol backbone. nih.gov However, if the glycerol first enters the TCA cycle before being used for glyceroneogenesis to create a new glycerol backbone, it results in a double-labeled backbone. nih.gov This same principle applies to deuterated glycerol, allowing for a detailed analysis of the metabolic fate of glycerol carbons en route to lipid storage. Similarly, studies on the malaria parasite Plasmodium falciparum have used labeled glycerol to demonstrate its incorporation into major phospholipids like phosphatidylcholine and phosphatidylethanolamine, highlighting the importance of this pathway for parasite membrane biogenesis. nih.gov

Tracing with this compound also enables the analysis of various metabolites derived from glycerol within lipid metabolic pathways. Glycerol is a versatile molecule that sits (B43327) at the crossroads of carbohydrate and lipid metabolism. nih.govnih.gov Upon entering the cell, it is typically phosphorylated by glycerol kinase to form G3P. mdpi.comcreative-proteomics.com G3P is a central metabolite; it is the direct precursor for the glycerol backbone of all glycerolipids and can also be oxidized to dihydroxyacetone phosphate (DHAP). nih.govmdpi.com

DHAP is an intermediate in glycolysis, meaning the carbon atoms from glycerol can flow into the central carbon metabolism. mdpi.comlumenlearning.com This allows labeled glycerol to trace fluxes through glycolysis and gluconeogenesis. rupahealth.com As noted previously, glycerol carbons can also enter the TCA cycle. nih.gov Therefore, using this compound allows researchers to track the appearance of the deuterium (B1214612) label in a wide array of downstream metabolites, including:

Glycerol-3-phosphate (G3P): The initial product of glycerol phosphorylation. mdpi.com

Dihydroxyacetone phosphate (DHAP): An intermediate of glycolysis formed from G3P. nih.gov

Phospholipids: Such as phosphatidic acid, phosphatidylcholine, and phosphatidylethanolamine. mdpi.comnih.gov

Triglycerides (Triacylglycerols): The primary form of energy storage. nih.gov

TCA Cycle Intermediates: If the glycerol-derived carbons are routed through oxidative metabolism. nih.gov

Glucose: Via gluconeogenesis. nih.gov

The analysis of these labeled metabolites provides a comprehensive picture of how glycerol is partitioned between energy production, glucose synthesis, and lipid storage in various physiological and pathological states. nih.govmdpi.com

Probing Enzyme Mechanisms and Substrate Utilization with Deuterated Glycerol

The use of deuterated glycerol, and related deuterated compounds, has been instrumental in dissecting the intricate mechanisms of enzymes central to metabolism. By introducing a deuterium atom at a specific position involved in a bond-breaking step of a reaction, scientists can measure kinetic isotope effects (KIEs), which provide profound insights into the nature of the reaction's transition state.

Deuterium Isotope Effects in Enzymatic Reactions

The primary deuterium kinetic isotope effect (DKIE) is a powerful probe for understanding the rate-limiting steps and the nature of hydride transfer in enzymatic reactions. Studies on glycerol-3-phosphate dehydrogenase (GPDH), an enzyme that links glycolysis with lipid metabolism, have utilized deuterated cofactors to measure these effects. The reaction involves the transfer of a hydride from NADH to dihydroxyacetone phosphate (DHAP) to form glycerol-3-phosphate.

Table 1: Primary Deuterium Kinetic Isotope Effects (DKIEs) in Glycerol-3-Phosphate Dehydrogenase (GPDH) Catalyzed Reactions

GPDH VariantRelative Reaction Driving Force (ΔΔG‡, kcal/mol)Primary DKIE (kcat/Km)Reference
Wild-Type GPDH01.5 nih.govacs.org
N270A Mutant5.63.1 nih.govacs.org
R269A Mutant9.12.8 nih.govacs.org
R269A + 1.0 M Guanidine2.42.7 nih.govacs.org
R269A/N270A Double Mutant11.52.4 nih.govacs.org

Studies of Glycerol Dehydrogenases and Kinases using Deuterated Substrates

Direct use of deuterated glycerol isoforms has been crucial for mapping metabolic pathways involving glycerol kinases and dehydrogenases within the cell. In a study using isolated rat hepatocytes, researchers incubated the cells with specifically labeled [1,1,3,3-²H₄]glycerol and [2-²H]glycerol to trace their incorporation into key metabolites. capes.gov.brportlandpress.com

The findings revealed a heterogeneity in the cellular pool of sn-glycerol 3-phosphate. capes.gov.brportlandpress.com For example, [1,1,3,3-²H₄]glycerol lost more of its deuterium when it was incorporated into phosphatidylcholines compared to when it was found in the general sn-glycerol-3-phosphate pool. portlandpress.com This indicated that phosphatidylcholines are synthesized from a distinct pool of sn-glycerol 3-phosphate. portlandpress.com Furthermore, the use of [2-²H]glycerol showed that deuterium was transferred between sn-glycerol 3-phosphate molecules, and its oxidation was inhibited by ethanol (B145695), which increases the concentration of NADH. capes.gov.brportlandpress.com These experiments, made possible by deuterated glycerol, demonstrated the existence of separate metabolic pools and pathways within the cytosol, providing a level of detail unattainable with non-isotopic methods. capes.gov.brportlandpress.com

Glycerol kinase, which catalyzes the first step of glycerol utilization by phosphorylating it to glycerol-3-phosphate, is another key enzyme studied with deuterated compounds. researchgate.netnih.gov Studies on E. coli have explored how the organism adapts to growth in media containing deuterated glycerol, with whole-genome sequencing revealing multiple genetic adaptation routes to improve fitness in a deuterium-based environment. researchgate.net This highlights how deuterated substrates can be used not just to probe a single reaction, but to investigate the evolution and regulation of entire metabolic networks.

Table 2: Findings from Hepatocyte Studies Using Deuterated Glycerol

Deuterated SubstrateKey ObservationMetabolic ImplicationReference
[1,1,3,3-²H₄]glycerolGreater deuterium loss upon incorporation into phosphatidylcholine vs. sn-glycerol-3-phosphate.Phosphatidylcholines are formed from a separate pool of sn-glycerol 3-phosphate. portlandpress.com
[2-²H]glycerolDeuterium was transferred between sn-glycerol 3-phosphate molecules.Demonstrates dynamic equilibrium and interaction within the sn-glycerol 3-phosphate pool. capes.gov.brportlandpress.com
[2-²H]glycerol + EthanolEthanol decreased glycerol uptake and deuterium transfer.Oxidation of sn-glycerol 3-phosphate to dihydroxyacetone phosphate is inhibited by NADH produced during ethanol oxidation. capes.gov.brportlandpress.com

Investigating Glycerol-based Biorefineries and Bioproduction Pathways

Glycerol, a major byproduct of the biodiesel industry, is an abundant and inexpensive carbon source for microbial fermentation. mdpi.comfrontiersin.org Deuterated glycerol serves as a valuable probe in the metabolic engineering and optimization of these bioprocesses for the production of value-added chemicals.

Genetic and Metabolic Engineering for Value-Added Chemical Production utilizing Deuterated Glycerol as a Probe

Metabolic engineering aims to rewire the native metabolism of microorganisms to efficiently produce desired chemicals. Using deuterated glycerol as the feedstock allows for precise tracking of the carbon backbone through engineered pathways, confirming pathway function and identifying metabolic bottlenecks.

One successful application is the production of deuterated biomolecules for structural biology applications. In a notable study, genetically modified E. coli were used to produce selectively deuterated phosphatidylcholine. nih.gov By cultivating the engineered bacteria in a medium containing deuterated glycerol (D-glycerol), researchers were able to synthesize phosphatidylcholine with a fully deuterated glycerol backbone. nih.gov Mass spectrometry analysis confirmed an exact mass increase corresponding to the five deuterium atoms from the glycerol moiety, demonstrating the successful and specific incorporation of the labeled substrate into the final product. nih.gov

Similarly, glyco-engineered E. coli have been used to produce perdeuterated L-fucose, a valuable sugar for pharmaceutical and biomedical research. nih.govoup.com In these studies, deuterated glycerol-d₈ was used as the sole carbon source in a minimal medium containing D₂O. oup.com The resulting fucose was fully deuterated, as confirmed by mass spectrometry and NMR. nih.govoup.com These examples showcase how deuterated glycerol is not just a tracer but a fundamental building block in metabolic engineering for creating complex, isotopically labeled products.

Table 3: Examples of Value-Added Chemicals Produced Using Deuterated Glycerol

ProductOrganismDeuterated SubstratePurposeReference
Deuterated PhosphatidylcholineGenetically modified E. coliD-glycerolProduction of labeled lipids for structural biology (e.g., neutron scattering). nih.gov
Perdeuterated L-FucoseGlyco-engineered E. coliGlycerol-d₈Production of labeled sugars for biomedical and pharmaceutical research. nih.govoup.com

Optimization of Microbial Fermentation Processes with Deuterated Glycerol

The optimization of fermentation processes involves fine-tuning parameters like nutrient feed rates, pH, and temperature to maximize product yield and productivity. core.ac.ukresearchgate.net When using expensive deuterated substrates like this compound, optimization is critical for economic viability. Studies involving the production of deuterated compounds have provided insights into the challenges and considerations of fermenting with deuterated carbon sources.

To overcome this, researchers use techniques like adaptive laboratory evolution, where microorganisms are cultured for multiple generations in the presence of the deuterated substrate to select for strains with improved fitness and growth characteristics. researchgate.net These optimization efforts are crucial for making the production of deuterated biochemicals more efficient and scalable. Furthermore, research into mixed-feed systems, using glycerol alongside other carbon sources like lactose, aims to overcome issues like catabolite repression and improve recombinant protein production, a strategy that is equally relevant for optimizing processes with deuterated glycerol. nih.gov

Glycerol D1 in Structural Biology and Biophysical Studies

Impact of Deuteration on Protein and Nucleic Acid Structure and Dynamics

The introduction of deuterium (B1214612) into biological macromolecules, either through cultivation in deuterated media or by exchange with deuterated solvents, can have subtle but significant effects on their structure and dynamics. While studies specifically isolating the effect of Glycerol-d1 are not abundant, the general principles of deuteration and the role of glycerol (B35011) as a co-solvent provide a clear understanding of its impact.

Glycerol is known to be a protein-stabilizing agent, often favoring more compact and ordered protein conformations. nih.gov This effect is attributed to the preferential hydration of proteins in glycerol-water mixtures, which minimizes the contact surface between the protein and glycerol. nih.gov The addition of glycerol has been shown to increase the chemical stability of proteins by reducing the rates of deamidation, isomerization, and hydrolysis. nih.gov

Deuteration of non-exchangeable protons in proteins has been observed to affect their thermal stability, side-chain dynamics, and hydrophobicity. The replacement of hydrogen with the heavier deuterium isotope can lead to alterations in the vibrational modes of the molecule, which in turn can influence the conformational landscape and the dynamics of the macromolecule. For instance, studies using 2H NMR spectroscopy on deuterated glycerol in protein matrices have revealed that embedding glycerol in a protein matrix can lead to a slowdown of glycerol reorientation, particularly at low temperatures and concentrations. nih.gov This suggests an intimate coupling between the dynamics of the co-solvent and the protein.

The combined effect of glycerol and deuteration can be synergistic. The stabilizing effect of glycerol on protein structure can be complemented by the subtle changes in intermolecular interactions and dynamics brought about by deuteration. This can be particularly useful in studies where a more rigid and stable macromolecular structure is desired to facilitate analysis.

Deuterium Exchange and Solvent Isotope Effects in Macromolecular Systems

Hydrogen-deuterium exchange (HDX) is a powerful technique for studying the conformational dynamics and solvent accessibility of proteins and nucleic acids. When a macromolecule is transferred to a solution containing a source of deuterium, such as heavy water (D₂O) or a deuterated co-solvent like this compound, labile protons (typically those attached to nitrogen, oxygen, or sulfur atoms) will exchange with deuterium atoms from the solvent. The rate of this exchange is highly dependent on the local structural environment, with protons in buried or hydrogen-bonded regions exchanging much more slowly than those on the surface.

The use of deuterated solvents also gives rise to solvent isotope effects (SIEs), where the rate of a chemical reaction can change when the solvent is switched from a protiated to a deuterated form. chem-station.com In enzyme kinetics, a normal solvent kinetic isotope effect (SKIE) is observed when the reaction rate decreases in the deuterated solvent, often indicating that a proton transfer is involved in the rate-limiting step of the reaction. Conversely, an inverse SKIE, where the reaction rate increases, can also occur and provide valuable mechanistic insights. nih.gov

Applications in Neutron Scattering and Cryo-Electron Microscopy for Contrast Matching

One of the most significant applications of this compound and other deuterated molecules in structural biology is for contrast matching in neutron scattering, particularly small-angle neutron scattering (SANS). Neutrons are scattered by atomic nuclei, and the scattering power of an atom is described by its neutron scattering length. Hydrogen (¹H) and deuterium (²H) have markedly different scattering lengths, -3.74 fm and 6.67 fm, respectively. This large difference allows for the manipulation of the scattering length density (SLD) of molecules and solvents through isotopic substitution.

Contrast matching is a technique where the SLD of a particular component in a complex is adjusted to match that of the solvent, effectively making that component "invisible" to the neutrons. This allows for the selective visualization of the other components of the complex. Deuterated glycerol is an excellent tool for this purpose. By using mixtures of protiated and deuterated glycerol, the SLD of the solvent can be precisely tuned. For example, a mixture of hydrogenated glycerol and 98% deuterated glycerol can be prepared to match the SLD of 100% D₂O. nih.gov This allows for the study of a protein's structure in a glycerol-containing solution without the glycerol contributing significantly to the scattering signal.

The ability to use deuterated carbon sources, such as glycerol, during the expression of recombinant proteins allows for the production of highly deuterated macromolecules. nih.gov This is crucial for creating sufficient contrast between the macromolecule and the solvent in SANS experiments.

Calculated Neutron Scattering Length Densities (SLD)
CompoundChemical FormulaMolecular Weight (g/mol)Density (g/cm³)Real SLD (Å⁻²)
Glycerol (protiated)C₃H₈O₃92.091.261-0.56 x 10⁻⁶
This compoundC₃H₇DO₃93.10~1.27-0.21 x 10⁻⁶
Glycerol-d8 (perdeuterated)C₃D₈O₃100.14~1.346.40 x 10⁻⁶
H₂OH₂O18.021.00-0.56 x 10⁻⁶
D₂OD₂O20.031.116.36 x 10⁻⁶

In cryo-electron microscopy (cryo-EM), the use of glycerol is generally approached with caution. This is because glycerol increases the viscosity of the sample, which can make the preparation of thin, vitrified ice layers more challenging. More importantly, it can reduce the contrast of the embedded macromolecules, as the electron density of glycerol is closer to that of the protein than water is. nih.gov However, for macromolecules that require glycerol for their stability, its inclusion has been shown to not preclude the determination of high-resolution structures.

Glycerol D1 As a Precursor in Advanced Materials Science Research

Synthesis of Deuterated Polymers and Polyurethanes for Specialized Applications

The synthesis of deuterated polymers is crucial for a range of specialized analytical techniques, most notably neutron scattering. europa.eu This method allows for the detailed investigation of polymer structure, dynamics, and morphology, as neutrons interact differently with hydrogen (¹H) and its heavier isotope, deuterium (B1214612) (²H). sci-hub.se To leverage this technique, polymers with specific deuterium labeling are required.

Glycerol (B35011) is a foundational building block for several classes of polymers, including polyesters and polyurethanes. researchgate.netd-nb.info As a tri-functional alcohol (a polyol), it can undergo polycondensation reactions with di-carboxylic acids or their anhydrides to form cross-linked or branched polyesters. scielo.brtuhh.de Similarly, its hydroxyl groups readily react with isocyanate groups to form the urethane (B1682113) linkages that constitute polyurethanes. rwth-aachen.de

The most effective and precise method for producing deuterated polymers is to build them from deuterated monomers, as post-polymerization hydrogen-deuterium exchange is often inefficient and lacks specificity. europa.eusci-hub.se Therefore, Glycerol-d1 serves as the essential starting material for creating deuterated glycerol-based polyesters and polyurethanes. By strategically incorporating this compound into the polymerization process, researchers can synthesize polymers where the glycerol backbone is selectively deuterated. These materials are instrumental in advanced research applications, such as:

Neutron Scattering Studies: To analyze the conformation of polymer chains and understand the dynamics of polymer networks. europa.eu

Infrared (IR) Optics: The synthesis of deuterated polymers can shift C-H bond vibrations to lower frequencies, engineering materials with enhanced transparency in specific regions of the IR spectrum. nih.gov

Analytical Standards: Deuterated polymers are used as internal standards in mass spectrometry for precise quantification of their non-deuterated counterparts. resolvemass.ca

The use of this compound as a precursor enables the design of "contrast-matched" polymers for neutron scattering experiments, allowing scientists to probe complex polymer blends, interfaces, and composites with high precision. sci-hub.se

Development of Deuterated Biomaterials for Biophysical Characterization

Glycerol is a ubiquitous component of biological molecules and a key precursor in the synthesis of biocompatible and biodegradable materials for tissue engineering and biomedical applications. rsc.orgunime.it Polyesters derived from glycerol, such as poly(glycerol sebacate) (PGS), are highly valued for their elastomeric properties and suitability for soft tissue regeneration. rsc.org

Biophysical characterization techniques, particularly neutron-based methods, provide unparalleled insight into the structure and dynamics of biomaterials at the molecular level. oup.comrsc.org Small-Angle Neutron Scattering (SANS) and Quasielastic Neutron Scattering (QENS) are powerful tools for studying the structure of lipid bilayers, protein complexes, and polymer networks in solution or gel form. nih.govmdpi.com

The strategic use of deuteration is central to the success of these techniques. By selectively replacing hydrogen with deuterium, researchers can manipulate the neutron scattering length density (SLD) of different components within a complex system. This "contrast variation" method allows specific parts of a molecular assembly to be highlighted or rendered "invisible" to neutrons. nih.govmdpi.com

This compound is a vital precursor for creating deuterated biomaterials for such studies. A notable example is in the study of triacylglycerols, which form the basis of many fats and oils. In a QENS study investigating the polymorphism and dynamics of triacylglycerols, researchers synthesized samples using deuterated glycerol. oup.comresearchgate.net This approach intentionally reduced the incoherent scattering signal from the glycerol backbone, effectively isolating the scattering signal from the acyl chains. oup.com This allowed for a detailed analysis of the acyl chains' molecular motion, revealing how it differs between the crystalline (β) and less-ordered (α) phases of the material. oup.com

The table below summarizes the application of this compound in the development of deuterated biomaterials for advanced biophysical analysis.

Research AreaBiomaterial SynthesizedPrecursorAnalytical TechniqueResearch Finding
Lipid BiophysicsGlycerol-deuterated triacylglycerolsThis compoundQuasielastic Neutron Scattering (QENS)Isolated the dynamic properties of acyl chains by minimizing the scattering contribution from the glycerol backbone, revealing differences in molecular motion in polymorphic phases. oup.com
Membrane StructureDeuterated Lipids / Phospholipids (B1166683)Deuterated Precursors (e.g., this compound)Small-Angle Neutron Scattering (SANS) with Contrast VariationEnables detailed structural analysis of lipid bilayers, including membrane thickness, lipid packing, and the location of embedded molecules. mdpi.com

By starting with this compound, scientists can synthesize a wide array of deuterated biomaterials, including biocompatible polyesters and lipids, to precisely probe their structure, dynamics, and interactions within complex biological systems.

Role in Studying Maillard Reactions and Flavor Precursors using Isotopic Labeling with this compound

The Maillard reaction is a complex series of non-enzymatic chemical reactions between amino acids and reducing sugars that occurs during the thermal processing of food. nih.govaps.org It is responsible for the development of desirable colors, aromas, and flavors associated with cooked, baked, and roasted foods. europa.eu While traditionally viewed as a solvent or humectant in food systems, recent research has demonstrated that glycerol can actively participate in these reactions as a flavor precursor. oup.comresearchgate.net

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate complex reaction mechanisms. By replacing a common isotope (like ¹H) with a heavier, stable isotope (like ²H), researchers can track the fragments of a labeled precursor molecule as they are incorporated into various reaction products.

In the context of the Maillard reaction, studies have utilized isotopically labeled glycerol, such as this compound, to unambiguously determine its contribution to flavor formation. Research has shown that glycerol is not merely an inert solvent but actively contributes to the generation of proline-specific compounds in Maillard model systems. oup.comresearchgate.net

Key findings from isotopic labeling studies involving glycerol include:

Reactant SystemLabeled PrecursorKey Flavor Compound FormedSignificance
Proline / Reducing Sugars / GlycerolLabeled GlycerolProline-specific compoundsDemonstrated that glycerol actively participates as a precursor, not just a solvent, in forming key flavor molecules. oup.comresearchgate.net
Rhamnose / Proline / GlycerolLabeled Glycerol2-propionyl-1(3),4,5,6-tetrahydropyridinesUnprecedented finding showing glycerol contributes to the formation of compounds known for their desirable roasty, popcorn-like aroma. oup.comresearchgate.net
Fucose / Proline / GlycerolLabeled Glycerol2-propionyl-1(3),4,5,6-tetrahydropyridinesConfirmed glycerol's role as a precursor for important roasty flavor compounds, expanding the understanding of flavor chemistry in food processing. oup.com

These results, made possible by isotopic labeling with precursors like this compound, have significant implications for the food industry. They highlight that glycerol, a common food ingredient, is an underestimated flavor precursor, and its presence can directly influence the final sensory profile of thermally processed foods. oup.com

Challenges and Future Directions in Deuterated Glycerol Research

Overcoming Analytical and Methodological Limitations

The effective use of Glycerol-d1 and other deuterated glycerols is contingent on surmounting several analytical and methodological challenges. A primary issue is the limited commercial availability of a wide variety of deuterated molecules, which can restrict experiments to model systems that may not be optimal for the research question at hand. europa.eu The high cost associated with producing deuterated compounds, such as the expense of deuterium (B1214612) oxide (D₂O) and deuterated glycerol (B35011) for culture media, further constrains their accessibility for many researchers. europa.eu

Analytical characterization also presents obstacles. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which are crucial for confirming the position and extent of deuteration, can suffer from low resolution. In ¹H-NMR, the signals for certain glycerol protons can collapse into a narrow region, making accurate Karplus analysis for conformational studies difficult, even with high-frequency spectrometers. mdpi.com Furthermore, the choice of analytical methods for quantifying glycerol can be problematic; gas chromatography often requires derivatization to avoid column degradation, adding complexity to the workflow. thermofisher.com While alternative methods like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Thin Layer Chromatography (TLC) have been developed, they must be validated for deuterated analogues. thermofisher.comresearchgate.net

Table 1: Summary of Analytical and Methodological Challenges in Deuterated Glycerol Research

Challenge Category Specific Limitation Potential Solution/Direction Source(s)
Availability & Cost Limited commercial suite of deuterated molecules. Development of dedicated deuteration facilities; investment in cost-effective production methods (e.g., algal "milking"). europa.eunmi3.eu
High cost of deuterated media and precursors (e.g., D-glycerol). Biocatalytic methods using engineered microorganisms; optimizing production protocols to reduce waste. europa.eursc.org
Synthesis & Labeling Difficulty in achieving high levels of deuteration (>95%). Optimization of fermentation times and conditions; use of genetically modified organisms with enhanced deuteration capabilities. rsc.org
Achieving enantioselective and site-specific deuteration. Development of novel biocatalytic and chemical synthesis routes; use of chiral catalysts. rsc.org
Analytical Methods Low resolution in ¹H-NMR spectra complicating conformational analysis. Use of higher-field NMR spectrometers; application of multi-spin simulation software; use of chirally deuterated standards for unambiguous signal assignment. mdpi.com
Degradation of GC columns by underivatized glycerol. Derivatization of samples before GC analysis; development and validation of alternative methods like HPAE-PAD. thermofisher.com
Difficulty in determining enantiomeric excess at small scales. Development of more sensitive chiral chromatography methods. rsc.org

Expanding the Scope of Isotopic Labeling Applications

Isotopically labeled glycerol is a versatile tool whose applications are expanding beyond its traditional use in structural biology. The incorporation of deuterium allows researchers to trace metabolic pathways, elucidate reaction mechanisms, and engineer novel materials. ansto.gov.ausymeres.com

In metabolic research, deuterated glycerol serves as a powerful tracer. Studies using uniformly labeled ¹³C-glycerol have demonstrated the ability to track the contribution of glycerol carbons to hepatic glucose production, distinguishing between direct conversion and pathways involving the TCA cycle or pentose (B10789219) phosphate (B84403) pathway. nih.gov This same principle is directly applicable to deuterium-labeled glycerol for tracing metabolic fluxes using mass spectrometry or NMR.

In materials science and nanotechnology, deuterated compounds are essential for providing contrast in neutron scattering experiments. ansto.gov.au This technique is used to probe the structure of thin-film nanotech devices, such as organic light-emitting diodes (OLEDs), and to study site-specific gas adsorption in materials like metal-organic frameworks. ansto.gov.au Liquid crystalline systems based on lipids such as glycerol monooleate are being investigated for controlled-release drug delivery, and deuterated versions of these lipids are crucial for understanding their structure and kinetics through neutron scattering. ansto.gov.au

Furthermore, selective isotopic labeling is a cornerstone of modern NMR spectroscopy for determining the structure of complex biomolecules. While often demonstrated with ¹³C, the use of selectively deuterated glycerol as a carbon source for protein expression can help simplify complex spectra and allow for the measurement of specific inter-atomic distances, which is critical for structure determination in solid-state NMR. sigmaaldrich.com This approach has been used to produce selectively deuterated phosphatidylcholine in engineered E. coli, enabling detailed studies of lipid head-group and fatty acyl chain conformations. nih.gov

Table 2: Expanding Applications of Deuterated Glycerol

Application Area Specific Use Case Technique(s) Research Finding/Goal Source(s)
Metabolic Research Tracing hepatic glucose production pathways. Mass Spectrometry, NMR Quantifying the flux of glycerol through gluconeogenesis, glycolysis, and the TCA cycle. nih.gov
Investigating postprandial lipolysis. Tracer kinetic modeling Developing dynamic models of fat metabolism in response to nutrient intake. nih.gov
Materials Science Characterizing thin-film nanotech devices (OLEDs). Neutron Scattering Providing contrast between layers to elucidate the structure of the device. ansto.gov.au
Studying drug delivery systems. Neutron Scattering Probing the structure and kinetics of deuterated lipid-based liquid crystalline phases. ansto.gov.au
Structural Biology Determining protein structures. Solid-State NMR Using selectively deuterated glycerol to simplify spectra and enable distance measurements. sigmaaldrich.com
Studying lipid membrane components. MALDI-TOF MS, NMR Producing selectively deuterated phospholipids (B1166683) in vivo to study head-group and chain dynamics. nih.gov
Mechanistic Chemistry Elucidating reaction mechanisms. Mass Spectrometry, NMR Using the kinetic isotope effect and deuterium as a label to track bond formations and cleavages. ansto.gov.ausymeres.com

Integration of this compound Studies with Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating experimental data with quantitative mathematical models. uwaterloo.ca In this paradigm, this compound and its isotopologues are not just probes of individual components but are critical tools for generating the quantitative data needed to build and validate these complex models.

A key application is in metabolic flux analysis. By providing cells with a deuterated glycerol source, researchers can track the rate at which deuterium is incorporated into various downstream metabolites. This data provides direct, quantitative measurements of metabolic rates (fluxes) through pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov These experimentally determined flux values are essential for parameterizing and validating computational models of cellular metabolism. uwaterloo.ca

For example, quantitative studies on how yeast cells accumulate glycerol in response to osmotic stress have been used to build dynamic models of the underlying metabolic network. researchgate.net These models can then be used to predict how the system will behave under different conditions or in response to genetic modifications, identifying key enzymes that control the flow of metabolites. uwaterloo.ca Research in E. coli has focused on quantifying the specific uptake rates of glycerol compared to other carbon sources, providing crucial parameters for models that predict biomass and recombinant protein production. nih.gov

The integration of deuterated glycerol studies with systems biology allows for a shift from a reductionist view to a holistic understanding of cellular function. It enables researchers to connect the metabolism of a single molecule like glycerol to system-level properties such as cell growth, stress response, and the productivity of biotechnological processes. nih.govresearchgate.net The development of methods for producing deuterated proteins and lipids provides the necessary toolkit for these integrated studies, combining techniques like neutron scattering and NMR with computational modeling. nmi3.eu

Potential for Novel Deuterated Glycerol-Derived Research Tools and Reagents

Advances in the synthesis and application of deuterated glycerol are paving the way for the development of a new generation of research tools and reagents. The ability to create more complex and precisely labeled molecules derived from a simple this compound backbone opens up new possibilities in various scientific fields.

One of the most promising areas is the development of novel deuterated biomolecules. By using engineered microorganisms, it is possible to biosynthesize a wide range of selectively deuterated products using deuterated glycerol as a feedstock. nih.govresearchgate.net This could lead to the creation of:

Deuterated Lipids and Surfactants: Beyond simple phospholipids, custom-designed deuterated lipids and surfactants could be produced for detailed structural studies of cell membranes, membrane proteins, and drug delivery vehicles. nmi3.euansto.gov.au

Segmentally Labeled Proteins: Developing methods to incorporate deuterated domains into larger proteins would allow for "contrast matching" studies using neutron scattering, enabling researchers to visualize specific parts of a protein complex in action. nmi3.eu

Deuterated Metabolites and Standards: A library of deuterated metabolic standards derived from glycerol would be invaluable for quantitative metabolomics and flux analysis using mass spectrometry, improving the accuracy and sensitivity of these techniques. rsc.orgsymeres.com

Another avenue is the creation of new chemical reagents. The etherification of glycerol produces valuable molecules like glycerol t-butyl ether, which is explored as a fuel additive. uni-rostock.de Synthesizing deuterated versions of these ethers could create novel probes for studying combustion chemistry or the catalytic mechanisms of their synthesis. uni-rostock.deresearchgate.net As biocatalytic methods for deuteration become more advanced, it will be possible to generate a wider array of chiral deuterated building blocks for organic synthesis, expanding the toolkit available to chemists. rsc.org

The development of novel, low-cost production methods is also a key research direction. For example, protocols are being developed to use salt-stressed algae to produce deuterated glycerol, which could then be "milked" from the algae, dramatically reducing production costs by reusing the biomass and D₂O. nmi3.eu Such an advance would make deuterated glycerol and its derivatives more accessible, accelerating research across all related fields.

Table 3: Potential Novel Research Tools and Reagents Derived from Deuterated Glycerol

Tool/Reagent Category Potential Product Application Enabling Research Area Source(s)
Biomolecules Selectively deuterated lipids and phospholipids. Structural studies of membranes; contrast variation in neutron scattering. Structural Biology, Biophysics ansto.gov.aunih.gov
Segmentally labeled proteins. Visualizing specific domains within protein complexes using SANS. Structural Biology, Enzymology nmi3.eu
Deuterated anthocyanins and other secondary metabolites. Tracers for bioavailability studies; standards for food science. Biotechnology, Nutrition Science researchgate.net
Chemical Reagents Deuterated glycerol ethers (e.g., glycerol t-butyl ether). Probes for studying reaction mechanisms in catalysis and combustion. Green Chemistry, Engineering uni-rostock.de
Chiral deuterated building blocks. Enantioselective synthesis of complex molecules and pharmaceuticals. Organic Chemistry, Medicinal Chemistry rsc.org
Analytical Standards Library of deuterated metabolic intermediates. Internal standards for quantitative mass spectrometry in metabolomics. Analytical Chemistry, Systems Biology rsc.orgsymeres.com

Q & A

Q. How can researchers assess the purity and isotopic enrichment of glycerol-d1 in experimental setups?

  • Methodological Answer : To determine purity and isotopic enrichment, use nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H NMR for residual protons and 2^2H NMR for deuterium content) or mass spectrometry (MS). For NMR, integrate peak areas to quantify residual protonated species relative to deuterated this compound. MS can measure the mass-to-charge ratio to confirm isotopic distribution. Ensure protocols align with detailed experimental documentation standards, including calibration curves and replication steps as outlined in Table 5 and Table 6 of . Supplementary data on instrument parameters and validation should follow guidelines in and .

Q. What are the best practices for storing this compound to prevent isotopic exchange or contamination?

  • Methodological Answer : Store this compound in airtight, chemically inert containers (e.g., glass vials with PTFE-lined caps) under inert atmospheres (argon or nitrogen) to minimize moisture absorption and isotopic exchange. Temperature should be maintained at -20°C for long-term storage. Document storage conditions and batch-specific details (e.g., lot number, storage duration) as per material retention requirements in (Sections 14.1–14.2) .

Q. How should this compound be integrated into solvent systems to ensure experimental reproducibility?

Q. How does deuteration in this compound affect its physicochemical properties (e.g., viscosity, hydrogen bonding) compared to non-deuterated glycerol?

  • Methodological Answer : Deuteration alters hydrogen-bonding dynamics and viscosity due to isotopic mass differences. For viscosity measurements, apply empirical formulas (e.g., Cheng’s model for glycerol-water mixtures in ) while adjusting for deuterium’s impact on intermolecular forces . Validate deviations using rheometry under controlled humidity and temperature. Compare results with non-deuterated glycerol using statistical tests (ANOVA) as per ’s guidelines .

Q. How can researchers resolve contradictions in published data on this compound’s kinetic isotope effects (KIEs) in enzymatic studies?

  • Methodological Answer : Conduct a systematic literature review to identify variables causing discrepancies (e.g., enzyme source, pH, temperature). Replicate conflicting studies using standardized protocols (, Table 5) . Perform sensitivity analyses to isolate isotopic effects from experimental artifacts. Use contradiction analysis frameworks from , such as iterative data triangulation and peer validation .

Q. What methodologies optimize the use of this compound in 2^22H NMR studies to distinguish deuterated signals from background noise?

  • Methodological Answer : Employ high-field NMR spectrometers with cryoprobes to enhance sensitivity. Use deuterium-depleted solvents and adjust acquisition parameters (e.g., relaxation delays, scan numbers) to suppress background signals. Validate signal assignments using 2D NMR techniques (e.g., 2^2H-1^1H correlation spectroscopy). Document these optimizations in the "Methods" section per ’s standards .

Q. How should this compound be incorporated into metabolic flux analysis (MFA) to account for isotopic interference in tracer studies?

  • Methodological Answer : Use computational models (e.g., isotopomer spectral analysis) to correct for deuterium’s kinetic and thermodynamic impacts. Validate tracer incorporation via LC-MS/MS with stable isotope correction algorithms. Ensure data transparency by depositing raw isotopomer distributions in supplementary materials, following ’s guidelines .

Data Management and Reporting

Q. What documentation is critical when publishing studies involving this compound to ensure reproducibility?

  • Methodological Answer : Include (1) batch-specific purity and isotopic enrichment data, (2) storage conditions, (3) solvent preparation protocols, and (4) instrument calibration details (e.g., NMR shim settings, MS ionization parameters). Adhere to reporting frameworks in (Tables 5–6) and supplementary data guidelines in and .

Q. How can researchers design experiments to minimize isotopic scrambling when using this compound in multi-step synthetic pathways?

  • Methodological Answer : Conduct control experiments with non-deuterated glycerol to establish baseline scrambling rates. Use quenching agents (e.g., acetic anhydride) to terminate reactions at precise timepoints. Analyze intermediates via high-resolution MS or 2^2H NMR to track deuterium retention. Report statistical confidence intervals for scrambling rates as per .

Table: Key Properties of this compound vs. Non-Deuterated Glycerol

PropertyThis compoundNon-Deuterated GlycerolMethodological Reference
Viscosity (25°C)Slightly higher due to 2^2HLower (empirical data needed)Adjusted Cheng’s formula
Hydrogen Bond StrengthIncreased (deuterium effect)Standard2^2H NMR validation
Isotopic Purity≥98% deuterated (via MS/NMR)N/A (Table 5)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.